molecular formula C26H25ClN2O2 B11958773 4-(3-((4-Chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 853316-57-1

4-(3-((4-Chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11958773
CAS No.: 853316-57-1
M. Wt: 432.9 g/mol
InChI Key: XVAUMLPODRTXSE-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a bicyclic quinoline core with a ketone group at position 5 and a nitrile substituent at position 2. The unique structural features include a 3-((4-chlorobenzyl)oxy)phenyl group at position 4 and three methyl groups (2,7,7-trimethyl substitution). The 4-chlorobenzyl ether moiety enhances lipophilicity and may influence binding interactions in biological systems, while the nitrile group contributes to electronic polarization. Structural elucidation of such derivatives often employs X-ray crystallography via SHELXL or OLEX2 software .

Properties

CAS No.

853316-57-1

Molecular Formula

C26H25ClN2O2

Molecular Weight

432.9 g/mol

IUPAC Name

4-[3-[(4-chlorophenyl)methoxy]phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H25ClN2O2/c1-16-21(14-28)24(25-22(29-16)12-26(2,3)13-23(25)30)18-5-4-6-20(11-18)31-15-17-7-9-19(27)10-8-17/h4-11,24,29H,12-13,15H2,1-3H3

InChI Key

XVAUMLPODRTXSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((4-Chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with a phenol derivative to form the 4-chlorobenzyl ether. This intermediate is then reacted with a suitable quinoline derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-((4-Chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(3-((4-Chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-((4-Chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula (Example) Molecular Weight (g/mol) Notable Features
Target Compound 3-((4-Chlorobenzyl)oxy)phenyl at C4; 2,7,7-trimethyl; C3-carbonitrile Likely C27H26ClN2O2 ~430 (estimated) High lipophilicity due to chlorobenzyl ether; nitrile enhances stability .
4-(2,3-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile () 2,3-Dichlorophenyl at C4 C20H19Cl2N2O 374.29 Dichloro substitution increases electron-withdrawing effects; reduced steric bulk compared to benzyl ether .
4-(4-Chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile () 4-Chlorophenyl at C4; 7-phenyl; 2-methyl C23H19ClN2O 374.86 Phenyl at C7 may enhance π-π stacking; methyl at C2 lowers steric hindrance .
2-Amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile () 5-Chloro-2-[(4-chlorobenzyl)oxy]phenyl at C4; amino at C2 C24H18Cl2N2O2 437.32 Amino group introduces hydrogen-bonding capacity; tetrahydrochromene core differs from hexahydroquinoline .
4-(3-Hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinoline carbonitrile () 3-Hydroxyphenyl at C4 C20H21N2O2 308.37 Hydroxyl group improves solubility but reduces lipophilicity; lacks chlorobenzyl ether .

Key Observations:

Substituent Effects: Chlorine Substitution: Compounds with chlorophenyl or chlorobenzyl groups (e.g., Target Compound, ) exhibit higher lipophilicity, favoring membrane permeability. Amino vs.

Synthetic Considerations: The Target Compound’s 4-chlorobenzyl ether likely requires nucleophilic substitution or Mitsunobu reactions for installation, contrasting with direct aryl coupling in dichlorophenyl analogs . Methyl groups at C2 and C7 (Target Compound) may arise from cyclocondensation of pre-substituted diketones .

Analytical Techniques: X-ray crystallography via SHELXL is frequently used for confirming hexahydroquinoline structures, as seen in related derivatives ().

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